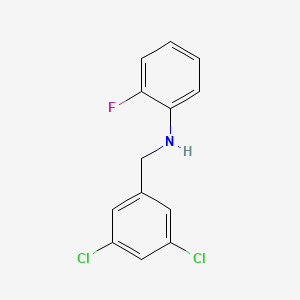
呋喃-2-甲酰基氮杂环丁烷-3-羧酸
描述
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环氨基酸衍生物的合成
该化合物可作为通过氮杂迈克尔加成反应合成新型杂环氨基酸衍生物的前体 。这些衍生物在药物开发中至关重要,并且可以表现出多种生物活性。
氮杂帕特诺-比奇反应
“呋喃-2-甲酰基氮杂环丁烷-3-羧酸”可参与氮杂帕特诺-比奇反应,这是一种合成功能化氮杂环丁烷的有效方法 。这些反应对于创造具有潜在药理特性的化合物具有重要意义。
药效团的开发
氮杂环丁烷环,如源自该化合物的那些,被用作广泛的天然和合成产品中的药效团亚基 。这些亚基对于新药开发的药物化学至关重要。
金属化氮杂环丁烷的应用
该化合物可用于生成金属化氮杂环丁烷,其在有机合成中具有应用,包括新的环加成反应和C(sp3)-H官能化 。
聚合物合成
源自“呋喃-2-甲酰基氮杂环丁烷-3-羧酸”的氮杂环丁烷可应用于聚合物合成。 氮杂环丁烷环的张力会导致所得聚合物具有独特的性质 。
物理化学和代谢研究
作用机制
Target of Action
The exact target of this compound is currently unknown. Azetidines, which are four-membered heterocycles, are known to be used in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. Generally, azetidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions, among others .
Biochemical Pathways
Azetidines are known to be involved in various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines are known to exhibit unique reactivity that can be triggered under appropriate reaction conditions .
生化分析
Biochemical Properties
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the furan ring in the compound is known for its reactivity and can participate in oxidation-reduction reactions. The azetidine ring, on the other hand, is known for its ring strain, which makes it reactive in different biochemical contexts . The compound can interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which are involved in its metabolism . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, furan-containing compounds have been shown to exhibit antibacterial, antifungal, and antiviral activities . The azetidine ring can also mimic proline, which allows it to be incorporated into proteins and affect their structure and function
Molecular Mechanism
The molecular mechanism of 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid involves its interactions with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the furan ring can participate in oxidation-reduction reactions, while the azetidine ring can interact with proteins and enzymes due to its ring strain . These interactions can lead to changes in gene expression and cellular metabolism, which are crucial for the compound’s biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that furan-containing compounds can be stable under certain conditions but may degrade over time, affecting their biological activity
Dosage Effects in Animal Models
The effects of 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antiviral activity. At higher doses, it may cause toxic or adverse effects
Metabolic Pathways
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These metabolic pathways are crucial for the compound’s biological activity and potential therapeutic applications. Understanding these pathways can help in designing more effective drugs and treatments.
Transport and Distribution
The transport and distribution of 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid within cells and tissues are important factors that influence its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells
Subcellular Localization
The subcellular localization of 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
属性
IUPAC Name |
1-(furan-2-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQUSRJJBCILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
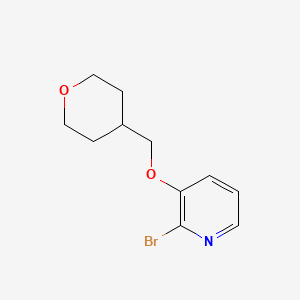
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
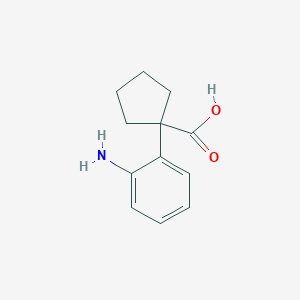
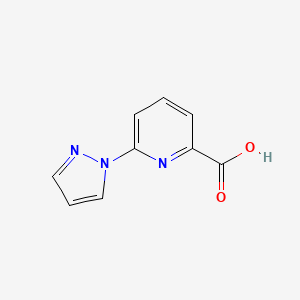
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)

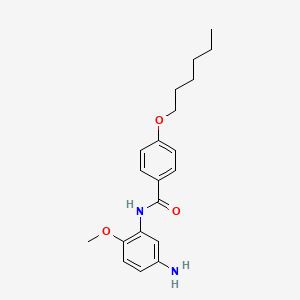
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)
